(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid
Overview
Description
Chemical Reactions Analysis
- Protodeboronation : While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the removal of the boron moiety, enabling subsequent transformations .
Scientific Research Applications
Synthesis and Spectral Characterization
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid is utilized in the synthesis and characterization of new chemical compounds. For instance, it plays a role in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which exhibit promising antioxidant activity, showing the compound's relevance in developing agents with potential health benefits (Rani et al., 2012).
Chemoselective Synthesis
This compound is also involved in chemoselective synthesis processes. An example is its use in the synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, demonstrating its versatility in creating complex molecular structures with potential antibacterial activities (Jahanshahi et al., 2018).
Cross-Coupling Reactions
The compound finds application in cross-coupling reactions, particularly in Suzuki and Sonogashira reactions, leading to the efficient creation of C2-functionalized pyrimidines and pyridines. This highlights its role in the modification and functionalization of chemical structures (Quan et al., 2013).
Nucleophilic Displacement
It is involved in the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones, showcasing its use in specific chemical transformations and the introduction of various functional groups (Kikelj et al., 2010).
Future Directions
Properties
IUPAC Name |
(2-methylsulfonylpyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O4S/c1-13(11,12)5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPSILPCFWYJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.